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molecular formula C10H14N2O2 B8751318 4,5-Diethyl-2-nitroaniline CAS No. 7149-71-5

4,5-Diethyl-2-nitroaniline

Cat. No. B8751318
M. Wt: 194.23 g/mol
InChI Key: PSDVGOQKDYELTF-UHFFFAOYSA-N
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Patent
US06251903B1

Procedure details

4,5-Diethyl-2-nitroaniline (23) (567 mg, 2.92 mmol) was dissolved in ethyl acetate (20 mL). To this solution was added 10% Pd-C (142 mg, 20%; Aldrich). The mixture was agitated at room temperature under a pressure of 35 psi (H2) for 5 h. The catalyst was removed through a column of Celite (5 g) and washed with ethyl acetate (3×20 mL). The filtrates were combined and evaporated in vacuo to give 4,5-diethyl-1,2-diaminobenzene 24 (459 mg, 96%) as a colorless solid; mp 114-116° C. (lit. mp 114-115° C.; Lambooy, J. P., J. Am. Chem. Soc. 71:3756 (1949)); 1H NMR (CDCl3, 300 MHz) δ 1.158 (t, 6H, J=7.5 Hz), 2.498 (q, 4H, J=7.5 Hz), 2.908 (br, s, 4H), 6.555 (s, 2H).
Quantity
567 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
142 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:9]([CH2:10][CH3:11])=[CH:8][C:6]([NH2:7])=[C:5]([N+:12]([O-])=O)[CH:4]=1)[CH3:2]>C(OCC)(=O)C.[Pd]>[CH2:10]([C:9]1[C:3]([CH2:1][CH3:2])=[CH:4][C:5]([NH2:12])=[C:6]([NH2:7])[CH:8]=1)[CH3:11]

Inputs

Step One
Name
Quantity
567 mg
Type
reactant
Smiles
C(C)C1=CC(=C(N)C=C1CC)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
142 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was agitated at room temperature under a pressure of 35 psi (H2) for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed through a column of Celite (5 g)
WASH
Type
WASH
Details
washed with ethyl acetate (3×20 mL)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)C1=CC(=C(C=C1CC)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 459 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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